1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine
Description
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a propylcyclopropyl group and two methyl groups attached to the pyrazole ring.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1-propylcyclopropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-4-5-11(6-7-11)9-8(2)10(12)14(3)13-9/h4-7,12H2,1-3H3 |
InChI Key |
HTPDJLOFEAUKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diketones with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole compounds.
Scientific Research Applications
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dimethyl-3-(1-ethylcyclopropyl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-3-(1-butylcyclopropyl)-1H-pyrazol-5-amine
- 1,4-Dimethyl-3-(1-isopropylcyclopropyl)-1H-pyrazol-5-amine
Uniqueness
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the propylcyclopropyl group can influence its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Biological Activity
1,4-Dimethyl-3-(1-propylcyclopropyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a distinctive structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C11H19N3
- Molecular Weight: 193.29 g/mol
- IUPAC Name: 2,4-dimethyl-5-(1-propylcyclopropyl)pyrazol-3-amine
- Canonical SMILES: CCCC1(CC1)C2=NN(C(=C2C)N)C
The biological activity of this compound is hypothesized to involve its binding to specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, the antifungal activity of related pyrazole derivatives has been evaluated against various plant pathogens, showing promising results at concentrations around 50 mg/L . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
Anti-inflammatory Properties
Research into similar pyrazole compounds has highlighted their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. Investigating the specific pathways influenced by this compound could reveal its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
A comprehensive review of the literature reveals various studies focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : In a study exploring the synthesis of pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly impacted biological activity. This suggests that structural variations in compounds like this compound could lead to enhanced or diminished biological effects .
- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to target proteins. These studies indicate that the unique structural features of this compound may confer specific interactions with biological targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,4-Dimethyl-3-(1-methylcyclopropyl)-1H-pyrazol-5-amine | Methyl group instead of propyl | Moderate antimicrobial activity |
| 1,4-Dimethyl-3-(1-butylcyclopropyl)-1H-pyrazol-5-amine | Longer alkyl chain | Enhanced anti-inflammatory properties |
| 1,4-Dimethyl-3-(1-isopropylcyclopropyl)-1H-pyrazol-5-amine | Isopropyl group | Variable activity depending on target |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
